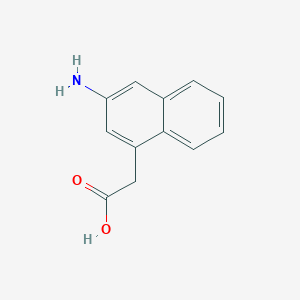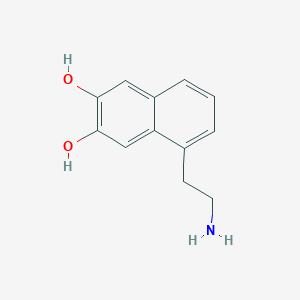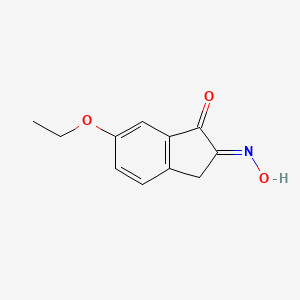
6-Ethoxy-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one is an organic compound with a unique structure that includes an ethoxy group, a hydroxyimino group, and a dihydroindenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one typically involves the reaction of ethyl diethoxyacrylate with alkynylalkoxycarbene metal complexes. This reaction proceeds through a [2 + 2] cycloaddition, followed by conrotatory cyclobutene opening and final cyclization at the carbene center . The reaction conditions are generally mild, often involving the use of dimethylsulphoxide (DMSO) as an oxidizing agent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound’s synthesis can be scaled up using standard organic synthesis techniques. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and other derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions include various oximes, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Ethoxy-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein modifications.
Industry: Used in the development of materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of 6-Ethoxy-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The hydroxyimino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The ethoxy group and dihydroindenone core contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
6-Ethoxy-2-aminobenzothiazolium diphenylacetate: Known for its nonlinear optical properties.
6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Exhibits antioxidant activity and is used as a food preservative.
Uniqueness
6-Ethoxy-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one is unique due to its combination of functional groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
(2E)-6-ethoxy-2-hydroxyimino-3H-inden-1-one |
InChI |
InChI=1S/C11H11NO3/c1-2-15-8-4-3-7-5-10(12-14)11(13)9(7)6-8/h3-4,6,14H,2,5H2,1H3/b12-10+ |
InChI Key |
VWRMQDFUYAOHHZ-ZRDIBKRKSA-N |
Isomeric SMILES |
CCOC1=CC2=C(C/C(=N\O)/C2=O)C=C1 |
Canonical SMILES |
CCOC1=CC2=C(CC(=NO)C2=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




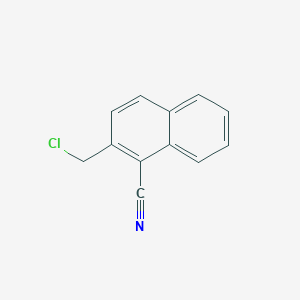


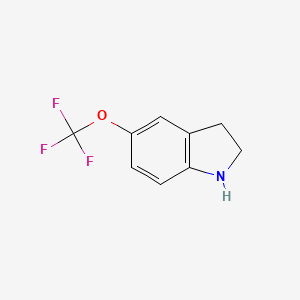
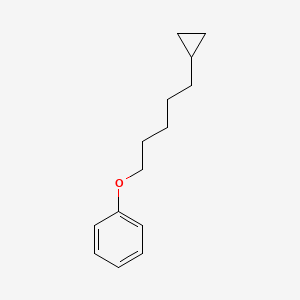
![1-(1,3,3a,8b-Tetrahydrocyclopenta[b]indol-4(2H)-yl)ethanone](/img/structure/B11895836.png)

![2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene](/img/structure/B11895846.png)

